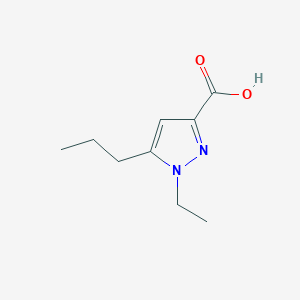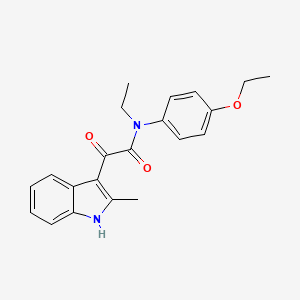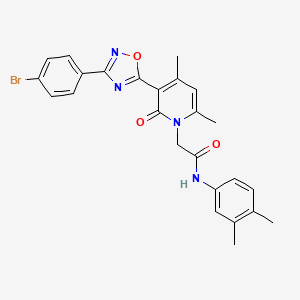![molecular formula C18H18N2O4 B2981479 Ethyl (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate CAS No. 922029-50-3](/img/structure/B2981479.png)
Ethyl (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Ethyl (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate” is a compound that belongs to the class of dibenzo[b,f][1,4]oxazepines . Dibenzo[b,f][1,4]oxazepines are a class of compounds that have been studied for their potential use as dopamine D2 receptor antagonists .
Molecular Structure Analysis
The molecular structure of “Ethyl (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate” is characterized by a dibenzo[b,f][1,4]oxazepine core, which is a seven-membered ring containing one nitrogen atom and one oxygen atom, condensed with two benzene rings . The compound also contains an ethyl group and a carbamate group .Aplicaciones Científicas De Investigación
Catalytic Enantioselective Reactions
One significant application is in the field of catalytic enantioselective synthesis. For instance, the catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines has been reported, highlighting the synthesis of chiral derivatives with high yields and enantioselectivities. This process uses readily available diaryl prolinol as the chiral ligand and Me2Zn as the zinc source, underlining the importance of such compounds in asymmetric synthesis and the potential for developing novel pharmacologically active agents with specific optical activity (Munck et al., 2017).
Bromination and Functionalization of Heterocycles
Another application is in the bromination and functionalization of heterocycles. A method for bromination using N-bromosuccinimide and silica gel has been applied to compounds like iminodibenzyl, leading to mono-, di-, or polybrominated products. This demonstrates the versatility of these compounds in undergoing chemical modifications, which can be crucial for the synthesis of new materials or drugs with enhanced properties (Smith et al., 1992).
Enantioselective Alkylation
The enantioselective alkylation of substituted dibenzo[b,f][1,4]oxazepines with Et2Zn, catalyzed by a (R)-VAPOL-Zn(II) complex, provides another research application. It represents a method for obtaining chiral dibenzo[b,f][1,4]oxazepine derivatives, which could be pivotal in the synthesis of bioactive molecules with specific enantiomeric forms (Munck et al., 2017).
Polymeric Material Studies
Research on polymeric materials also finds relevance in the degradation studies of poly(ethylene terephthalate) (PET) and poly(butylene terephthalate) (PBT). These studies provide insights into the stability and degradation pathways of polyesters, which can be essential for understanding the environmental impact of such materials and for designing new polymers with improved performance and lower ecological footprint (Botelho et al., 2001).
Heterocyclic System Construction
The construction of heteropropellanes using the heterocyclic system derived from similar compounds has been studied for its potential in modifying drugs and developing novel materials with unusual and important physical properties. This underscores the role of such compounds in medicinal chemistry and materials science (Konstantinova et al., 2020).
Mecanismo De Acción
Target of Action
Similar compounds have shown selective affinity for the dopamine d2 receptor , which plays a crucial role in the central nervous system, affecting behavior, cognition, and voluntary movement.
Pharmacokinetics
The compound’s predicted log kow (octanol-water partition coefficient) is 498 , suggesting it may be lipophilic and could potentially cross biological membranes, influencing its absorption and distribution.
Direcciones Futuras
The future directions for the study and application of “Ethyl (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate” and related compounds could include further investigation into their potential use as dopamine D2 receptor antagonists . This could involve more detailed studies on their synthesis, mechanism of action, and safety and hazards, as well as the development of new methods for their synthesis and the exploration of new potential applications .
Propiedades
IUPAC Name |
ethyl N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-3-20-14-7-5-6-8-16(14)24-15-10-9-12(11-13(15)17(20)21)19-18(22)23-4-2/h5-11H,3-4H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHBXNGNLUURTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Oxaspiro[4.5]decan-3-one](/img/structure/B2981403.png)
![Methyl 2-(3-formyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)sulfanylacetate](/img/structure/B2981405.png)





![3-(5-bromo-2-hydroxyphenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2981414.png)
![tert-Butyl 4,6-dichloro-7-methyl-9-oxo-1,3,3a,4,7,7a-hexahydro-2H-7,4-(epoxymethano)pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B2981417.png)

